Product packaging for 2-Acetoxy-4'-hexylbenzophenone(Cat. No.:CAS No. 890098-48-3)

2-Acetoxy-4'-hexylbenzophenone

Cat. No.: B1345421
CAS No.: 890098-48-3
M. Wt: 324.4 g/mol
InChI Key: JAQQPPLFTNKZSO-UHFFFAOYSA-N
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Description

Contextualizing Benzophenone (B1666685) Derivatives in Contemporary Chemical Sciences

Benzophenones are a class of organic compounds characterized by a diarylketone core, with the parent compound being benzophenone itself ((C₆H₅)₂CO). researchgate.net This structural motif is a cornerstone in various fields of chemical science due to its unique photochemical and biological properties. nih.govacs.org In medicinal chemistry, the benzophenone scaffold is found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govacs.org The versatility of the benzophenone structure allows for extensive functionalization of its two phenyl rings, leading to a vast library of derivatives with tailored properties. nih.gov Furthermore, benzophenones are widely utilized as photoinitiators in industrial applications such as UV curing of inks and coatings, owing to their ability to absorb UV light and initiate polymerization reactions. preprints.org Their interaction with biological macromolecules, such as DNA, has also been a subject of study, highlighting their potential as photosensitizers in therapeutic applications. researchgate.net

Significance of Acetoxy and Hexyl Substituents in Organic Compound Research

The specific properties of 2-Acetoxy-4'-hexylbenzophenone are dictated by its substituent groups: an acetoxy group at the 2-position and a hexyl group at the 4'-position.

The acetoxy group (-OCOCH₃) is a common functional group in organic synthesis. It is often employed as a protecting group for hydroxyl functionalities due to its relative stability under various reaction conditions and the ease with which it can be introduced and subsequently removed. beilstein-journals.org The presence of an acetoxy group can influence the electronic properties of the aromatic ring to which it is attached, potentially modulating the reactivity and spectroscopic characteristics of the molecule.

The hexyl group (-C₆H₁₃) is a six-carbon alkyl chain. In the context of medicinal chemistry, the introduction of alkyl chains of varying lengths can significantly impact a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. jchemrev.com The length of the alkyl chain can influence how a molecule interacts with biological membranes and the hydrophobic pockets of proteins. jchemrev.com In materials science, long alkyl chains can affect the solubility and self-assembly properties of molecules.

Current State of Academic Inquiry Pertaining to this compound

Despite the broad interest in benzophenone derivatives, specific academic research focusing exclusively on this compound is notably limited in publicly accessible literature. The compound is primarily listed in the catalogs of chemical suppliers, which provide basic identifying information.

PropertyValueSource
CAS Number 890098-48-3 bldpharm.com
Molecular Formula C₂₁H₂₄O₃ bldpharm.com
Molecular Weight 324.41 g/mol bldpharm.com

This table presents basic identification data for this compound.

Research Gaps and Future Directions in this compound Studies

The current lack of dedicated research on this compound presents several opportunities for future investigation. Key research gaps include:

Definitive Synthesis and Characterization: A detailed, optimized, and scalable synthesis of this compound has not been published. Comprehensive spectroscopic characterization, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, would be crucial for establishing a definitive analytical profile of the compound.

Photochemical Properties: Given the well-established photochemical activity of the benzophenone core, an investigation into the photophysical properties of this compound is warranted. Studies on its UV-Vis absorption, phosphorescence, and its efficacy as a photoinitiator or photosensitizer would be of significant interest. The influence of the acetoxy and hexyl groups on these properties could provide valuable structure-activity relationship insights.

Biological Activity Screening: A systematic evaluation of the biological activity of this compound is a major unexplored area. Screening for potential antimicrobial, anti-inflammatory, or cytotoxic effects could reveal novel therapeutic applications. The presence of the hexyl group suggests that its interaction with biological membranes and lipophilic binding sites should be a focus of such studies.

Hydrolysis and Prodrug Potential: The acetoxy group can be hydrolyzed to a hydroxyl group. Investigating the hydrolysis of this compound to 2-hydroxy-4'-hexylbenzophenone under physiological conditions could be relevant for its potential application as a prodrug, where the active form is the hydroxylated compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O3 B1345421 2-Acetoxy-4'-hexylbenzophenone CAS No. 890098-48-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4-hexylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O3/c1-3-4-5-6-9-17-12-14-18(15-13-17)21(23)19-10-7-8-11-20(19)24-16(2)22/h7-8,10-15H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQQPPLFTNKZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641583
Record name 2-(4-Hexylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-48-3
Record name Methanone, [2-(acetyloxy)phenyl](4-hexylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Hexylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Acetoxy 4 Hexylbenzophenone

Established Synthetic Routes to Substituted Benzophenones

The synthesis of the central benzophenone (B1666685) structure is the cornerstone of the process. Several robust methods are available for forging the bond between the two aromatic rings and creating the ketone bridge.

The Friedel-Crafts acylation is a classic and widely used method for synthesizing aryl ketones, including substituted benzophenones. wikipedia.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. wikipedia.orglibretexts.org

For the synthesis of the 4'-hexylbenzophenone core, two primary pathways are feasible:

Acylation of Hexylbenzene (B86705): Hexylbenzene can be reacted with a 2-hydroxybenzoyl chloride (or a protected version where the hydroxyl group is temporarily masked) using a Lewis acid catalyst like aluminum chloride (AlCl₃). The hexyl group is an ortho-, para-director, leading to the desired substitution at the 4'-position.

Acylation of a Phenolic Compound: A protected phenol (B47542) (like anisole) can be acylated with 4-hexylbenzoyl chloride.

The reaction mechanism begins with the Lewis acid activating the acyl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of the ketone. masterorganicchemistry.com A key advantage of Friedel-Crafts acylation is that the resulting ketone is an electron-withdrawing group, which deactivates the aromatic ring and prevents further acylation reactions. wikipedia.org

Below is a table summarizing common Lewis acid catalysts used in Friedel-Crafts reactions.

CatalystTypical FormRelative ActivityNotes
Aluminum ChlorideAlCl₃HighMost common, requires stoichiometric amounts as it complexes with the product.
Ferric ChlorideFeCl₃ModerateA common alternative to AlCl₃.
Zinc ChlorideZnCl₂MildOften used for activated aromatic rings.
Boron TrifluorideBF₃ModerateGaseous reagent, often used as its etherate complex.

This table is generated based on established principles of Friedel-Crafts reactions.

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions as alternatives to Friedel-Crafts chemistry for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction provides a versatile method for creating the biaryl linkage of the benzophenone skeleton. It involves the coupling of an organoboron compound (like an arylboronic acid) with an organohalide (aryl bromide or iodide) in the presence of a palladium catalyst and a base. For instance, 4-hexylphenylboronic acid could be coupled with 2-bromobenzaldehyde, followed by oxidation of the aldehyde to the corresponding carboxylic acid and subsequent conversion to the benzophenone. The reaction is highly valued for its tolerance of a wide range of functional groups.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is another palladium-catalyzed method for C-C bond formation, typically coupling an unsaturated halide with an alkene. patsnap.com While not a direct method for forming the ketone bridge of a benzophenone, it is a crucial tool for synthesizing complex precursors. For example, it could be used to build a more elaborate side chain or to synthesize a substituted styrene (B11656) that could then be oxidatively cleaved to form a ketone. The reaction generally involves an oxidative addition of the aryl halide to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination. libretexts.org

Specific Introduction of the Acetoxy Moiety

The acetoxy group (-OAc) is typically introduced late in the synthetic sequence by acetylating a phenolic precursor, namely 2-hydroxy-4'-hexylbenzophenone.

The conversion of a phenol to a phenyl acetate (B1210297) is a straightforward and high-yielding esterification. This is commonly achieved by reacting the 2-hydroxy-4'-hexylbenzophenone intermediate with an acetylating agent such as acetic anhydride or acetyl chloride. chemguide.co.uk The reaction involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of the acetate ester and a byproduct (acetic acid or HCl).

While the acetylation of phenols can proceed without a catalyst, it is often accelerated by the addition of either an acid or a base. chemguide.co.uk

Acid Catalysis: A small amount of a strong acid, like concentrated sulfuric acid, can protonate the carbonyl oxygen of acetic anhydride, making it a much stronger electrophile and speeding up the reaction. chemguide.co.uk

Base Catalysis: Bases such as pyridine (B92270) or triethylamine (B128534) can be used to deprotonate the phenol, converting it into a more potent phenoxide nucleophile. The base also serves to neutralize the acidic byproduct (e.g., HCl) generated when using acetyl chloride.

Catalyst TypeExample CatalystRole of CatalystAcetylating Agent
AcidH₂SO₄Activates the acetylating agent (increases electrophilicity).Acetic Anhydride
BasePyridineDeprotonates the phenol (increases nucleophilicity) and neutralizes byproducts.Acetyl Chloride / Acetic Anhydride

This table summarizes common catalytic approaches for the acetylation of phenols.

Strategies for Incorporating the Hexyl Chain

The introduction of the n-hexyl group onto one of the aromatic rings is a critical step that can be performed at different stages of the synthesis. A common and direct approach is the Friedel-Crafts alkylation of benzene (B151609). youtube.com In this reaction, benzene is treated with an alkyl halide, such as 1-chlorohexane (B165106), in the presence of a Lewis acid catalyst like AlCl₃. youtube.com

The mechanism involves the formation of a carbocation (or a related polarized complex) from the alkyl halide and Lewis acid, which then acts as the electrophile to attack the benzene ring. biosynth.com However, a significant limitation of Friedel-Crafts alkylation with primary halides is the potential for carbocation rearrangement to a more stable secondary carbocation, which can lead to branched side products. masterorganicchemistry.com

To circumvent this issue and ensure the formation of the straight-chain hexyl substituent, a two-step acylation-reduction sequence is often preferred:

Friedel-Crafts Acylation: Benzene is first acylated with hexanoyl chloride to form hexanophenone (B1345741). This reaction is not subject to rearrangement.

Reduction: The ketone of hexanophenone is then reduced to a methylene (B1212753) (-CH₂-) group. Common methods for this reduction include the Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

This two-step process reliably yields n-hexylbenzene, which can then be used as a precursor in a subsequent Friedel-Crafts acylation to form the benzophenone core, as described in section 2.1.1. Alternatively, 4-hexylbenzoic acid can be synthesized and converted to 4-hexylbenzoyl chloride, providing the other key reactant. prepchem.com

Alkyl Halide Coupling Reactions

The introduction of the hexyl group onto the benzophenone scaffold is a key step in the synthesis of 2-Acetoxy-4'-hexylbenzophenone. This is typically achieved through a Friedel-Crafts alkylation reaction, a classic method for forming carbon-carbon bonds with an aromatic ring. In this reaction, an alkyl halide, such as 1-chlorohexane or 1-bromohexane, is reacted with a suitable aromatic substrate in the presence of a Lewis acid catalyst.

The general mechanism for the Friedel-Crafts alkylation involves the activation of the alkyl halide by the Lewis acid, typically aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to form a carbocation or a carbocation-like complex. This electrophile then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.

A plausible synthetic route to a precursor of this compound could involve the Friedel-Crafts acylation of hexylbenzene with 2-hydroxybenzoyl chloride. Alternatively, a Friedel-Crafts alkylation of a pre-formed benzophenone derivative could be envisioned, although this can be more challenging due to the deactivating nature of the carbonyl group.

Reaction Component Example Role in Synthesis
Aromatic SubstrateBenzene or a substituted benzeneForms the core aromatic structure
Alkyl Halide1-Hexyl chlorideSource of the hexyl group
Lewis Acid CatalystAluminum chloride (AlCl₃)Activates the alkyl halide

It is important to note that Friedel-Crafts alkylations are prone to certain limitations, such as the possibility of carbocation rearrangements and polysubstitution. However, with a primary alkyl halide like 1-hexyl chloride, rearrangements are less of a concern. Polyalkylation can be minimized by using an excess of the aromatic substrate.

Considerations for Regioselectivity in Hexyl Substitution

The regioselectivity of the Friedel-Crafts reaction is a critical factor in the synthesis of this compound, as it determines the final positions of the substituents on the aromatic rings. The directing effects of the substituents already present on the aromatic rings play a crucial role in guiding the incoming electrophile.

In the context of synthesizing 4'-hexyl-2-hydroxybenzophenone (the precursor to the target compound), if one starts with 2-hydroxybenzophenone (B104022) and attempts to introduce the hexyl group, the directing effects of both the hydroxyl and the carbonyl groups must be considered. The hydroxyl group is an activating, ortho-, para--directing group, while the benzoyl group is a deactivating, meta--directing group. The powerful activating effect of the hydroxyl group would likely dominate, directing the incoming hexyl group to the positions ortho and para to it.

A more regioselective approach involves the Friedel-Crafts acylation of hexylbenzene with 2-hydroxybenzoyl chloride. In this case, the hexyl group is already in place. The hexyl group is an activating, ortho-, para--directing group. Therefore, the acylation will occur predominantly at the para position due to steric hindrance at the ortho positions. This leads to the desired 4'-hexyl-2-hydroxybenzophenone.

Directing Group Nature Directing Effect Influence on Hexyl Substitution
-OH (hydroxyl)Activatingortho, paraStrongly favors substitution at these positions.
-C₆H₁₃ (hexyl)Activatingortho, paraDirects incoming groups to these positions.
-C=O (carbonyl)DeactivatingmetaDirects incoming groups to the meta position.

The subsequent acetylation of the hydroxyl group at the 2-position does not involve an aromatic substitution and therefore does not have regiochemical implications for the aromatic rings.

Development of Green Chemistry Approaches in this compound Synthesis

Traditional Friedel-Crafts reactions often employ stoichiometric amounts of Lewis acids like AlCl₃, which generate significant amounts of corrosive and hazardous waste upon aqueous workup. In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for acylation and alkylation reactions.

For the synthesis of benzophenone derivatives, several green chemistry approaches have been explored. These include the use of solid acid catalysts, such as zeolites and clays, which can be easily recovered and reused, minimizing waste. ksu.edu.sa These catalysts can offer high regioselectivity and operate under milder reaction conditions. ksu.edu.sa

Another green approach is the use of alternative, less hazardous solvents. Traditional solvents for Friedel-Crafts reactions, such as carbon disulfide or nitrobenzene, are toxic and volatile. The use of ionic liquids or solvent-free conditions has been investigated as a greener alternative. beilstein-journals.org

In the context of this compound synthesis, a greener route could involve:

Catalyst: Replacing AlCl₃ with a reusable solid acid catalyst like a zeolite for the Friedel-Crafts acylation step.

Solvent: Performing the reaction in a more environmentally friendly solvent or under solvent-free conditions.

Atom Economy: Optimizing reaction conditions to maximize the yield and minimize the formation of byproducts.

Green Chemistry Principle Application in Synthesis Potential Benefit
Use of CatalysisEmploying reusable solid acid catalysts.Reduced waste, easier product separation.
Safer SolventsUtilizing ionic liquids or solvent-free conditions.Reduced toxicity and environmental impact.
Atom EconomyHigh-yield reactions with minimal byproducts.Increased efficiency, less waste.

While specific studies on the green synthesis of this compound are not extensively documented, the principles and methods developed for other benzophenone derivatives are directly applicable.

Scalability and Process Optimization for Academic Research Quantities

Scaling up the synthesis of this compound from milligram to multigram quantities for academic research requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Key considerations for scalability include:

Reaction Conditions:

Temperature Control: Friedel-Crafts reactions can be highly exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of side products. The use of a jacketed reactor with controlled cooling is recommended.

Reagent Addition: The rate of addition of the Lewis acid and the acylating or alkylating agent needs to be carefully controlled to manage the reaction exotherm. Slow, dropwise addition is often necessary.

Mixing: Efficient stirring is essential to ensure homogeneity, especially in heterogeneous reactions involving solid catalysts. Inadequate mixing can lead to localized overheating and reduced yields.

Workup and Purification:

Quenching: The quenching of the reaction mixture, typically with ice and hydrochloric acid for traditional Friedel-Crafts reactions, must be done cautiously on a larger scale due to the vigorous evolution of HCl gas.

Extraction: The choice of extraction solvent and the efficiency of the extraction process become more critical at a larger scale.

Purification: Column chromatography, which is often used for purification at the lab bench, can become cumbersome and expensive for larger quantities. Recrystallization or distillation, if feasible, are more scalable purification techniques.

Process optimization for academic research quantities would involve:

Stoichiometry: Fine-tuning the molar ratios of the reactants and catalyst to maximize the yield of the desired product and minimize waste.

Reaction Time: Determining the optimal reaction time to ensure complete conversion without significant product degradation or side product formation.

Catalyst Loading: In the case of solid catalysts, optimizing the catalyst loading to achieve a balance between reaction rate and cost.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of different reaction parameters and identify the optimal conditions for the synthesis.

Parameter Small-Scale Consideration Large-Scale Consideration
Heat Transfer Beaker or flask surface area is sufficient.Requires efficient cooling (e.g., ice bath, cryocooler).
Mixing Magnetic stirrer is usually adequate.Mechanical stirrer is necessary for efficient mixing.
Reagent Addition Manual addition is common.Controlled addition via a dropping funnel or syringe pump.
Purification Column chromatography is often used.Recrystallization or distillation are preferred.

By carefully addressing these scalability and optimization factors, a robust and reliable procedure for the synthesis of this compound in quantities suitable for academic research can be developed.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Acetoxy 4 Hexylbenzophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The spectrum of 2-Acetoxy-4'-hexylbenzophenone, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons present.

The aromatic region of the spectrum shows a series of multiplets between δ 7.6 and 7.7 ppm, which can be attributed to the protons on the two benzene (B151609) rings. The complexity of these signals arises from the coupling between adjacent protons. The hexyl group attached to one of the benzophenone (B1666685) rings gives rise to a characteristic set of signals. The terminal methyl group (CH₃) of the hexyl chain typically appears as a triplet around δ 0.9 ppm. The adjacent methylene (B1212753) group (CH₂) appears as a multiplet, and the other methylene groups of the hexyl chain produce overlapping multiplets in the upfield region of the spectrum. The protons of the acetoxy group's methyl component are observed as a sharp singlet, typically around δ 2.1 ppm, indicating the absence of adjacent protons to couple with.

Table 1: ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons 7.6 - 7.7 Multiplet 8H
Acetoxy CH₃ ~2.1 Singlet 3H
Hexyl Chain CH₂ Multiplets Multiplet 10H
Hexyl Chain CH₃ ~0.9 Triplet 3H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific spectrometer used.

Carbon-13 NMR (¹³C NMR) and DEPT for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. savemyexams.com In ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal. savemyexams.com The chemical shifts in ¹³C NMR have a much broader range than in ¹H NMR, typically from 0 to over 200 ppm. oregonstate.edulibretexts.org

For this compound, the carbonyl carbons of the ketone and ester groups are expected to resonate at the downfield end of the spectrum, typically in the range of 165-200 ppm. oregonstate.edu The aromatic carbons will appear in the region of approximately 125-170 ppm. oregonstate.edu The carbons of the aliphatic hexyl chain will be found at the upfield end of the spectrum, generally between 10 and 40 ppm. oregonstate.edu The methyl carbon of the acetoxy group will also appear in this upfield region.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. This technique is invaluable for assigning the signals of the hexyl chain and the quaternary carbons of the aromatic rings.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ketone Carbonyl (C=O) >200
Ester Carbonyl (C=O) 165 - 190
Aromatic Carbons 125 - 170
Alkyl Carbons (Hexyl Chain) 10 - 55
Acetoxy Methyl Carbon ~20

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide correlational information that is crucial for assembling the complete molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would be used to establish the connectivity of the protons within the hexyl chain and to trace the coupling networks within the aromatic rings. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for connecting different structural fragments. For instance, it can show the correlation between the protons on the aromatic ring and the carbonyl carbon of the ketone, as well as the correlation between the acetoxy methyl protons and the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. harvard.edu This can provide valuable information about the three-dimensional structure and conformation of the molecule. harvard.edu

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for their identification.

The IR spectrum of this compound is expected to show several key absorption bands:

C=O Stretching (Ketone): A strong absorption band is expected in the region of 1650-1700 cm⁻¹, characteristic of the carbonyl group of the benzophenone moiety.

C=O Stretching (Ester): Another strong absorption band should appear at a higher frequency, typically around 1735-1750 cm⁻¹, corresponding to the carbonyl group of the acetoxy ester.

C-O Stretching (Ester): The C-O single bond stretches of the ester group will likely produce strong bands in the 1000-1300 cm⁻¹ region.

Aromatic C-H Stretching: These absorptions are typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the hexyl group will appear just below 3000 cm⁻¹.

Aromatic C=C Bending: These vibrations give rise to characteristic bands in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Ketone C=O Stretch 1650 - 1700
Ester C=O Stretch 1735 - 1750
Ester C-O Stretch 1000 - 1300
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch < 3000
Aromatic C=C Bend 1400 - 1600

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Studies

High-resolution mass spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy, often to four or five decimal places. alevelchemistry.co.uksavemyexams.com This precision allows for the determination of the elemental composition of a molecule. savemyexams.comeuropa.eu The molecular formula of this compound is C₂₁H₂₄O₃, with a calculated exact mass of 324.1725 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds very closely to this calculated value.

Furthermore, mass spectrometry provides information about the fragmentation patterns of the molecule upon ionization. nih.gov The fragmentation of this compound would likely involve the cleavage of the ester group, leading to the loss of an acetyl group (CH₃CO) or an acetoxy radical (CH₃COO•). Cleavage at the bond between the carbonyl group and the aromatic ring, as well as fragmentation of the hexyl chain, would also be expected, providing further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. msu.edu The absorption maxima (λ_max) provide information about the extent of conjugation in a molecule.

The benzophenone core of this compound contains a conjugated system of two aromatic rings and a carbonyl group. This extensive conjugation is expected to result in strong UV absorption. Typically, benzophenones exhibit two main absorption bands: a strong band around 250 nm corresponding to a π → π* transition, and a weaker band at longer wavelengths (around 340 nm) corresponding to an n → π* transition of the carbonyl group. The presence of the acetoxy and hexyl substituents may cause slight shifts in the positions of these absorption maxima.

Computational Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods serves as a powerful tool in the structural elucidation of novel compounds. For this compound, while specific experimental spectroscopic data is not widely available in peer-reviewed literature, computational predictions can offer valuable insights into its expected spectral characteristics. These predictions are typically performed using density functional theory (DFT) and other quantum chemical methods.

Theoretical calculations can provide predictions for ¹H and ¹³C NMR chemical shifts, which are instrumental in assigning the resonances observed in experimental spectra. The predicted chemical shifts are influenced by the electronic environment of each nucleus, which is determined by the molecular geometry and the distribution of electron density. For this compound, computational models would predict distinct signals for the aromatic protons and carbons of the two phenyl rings, as well as for the aliphatic protons and carbons of the hexyl chain and the acetyl group.

Furthermore, computational methods can be employed to predict infrared (IR) vibrational frequencies. These calculations can help in assigning the various absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as the stretching and bending of C=O, C-O, C-H, and C=C bonds.

It is important to note that while computational predictions are a valuable aid, they are not a substitute for experimental data. The accuracy of the predicted parameters is dependent on the level of theory and the basis set used in the calculations.

Data Tables

Currently, there is no published experimental data available to construct detailed data tables for the spectroscopic parameters of this compound. While some chemical supplier websites may offer predicted NMR data, these are not experimentally verified and are therefore not included here. guidechem.com

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

As of the current literature survey, there are no published reports of a single-crystal X-ray diffraction study on this compound. Consequently, no crystallographic data, such as unit cell parameters, space group, or atomic coordinates, are available for this compound. The successful application of this technique would first require the growth of high-quality single crystals of this compound, which can be a challenging step.

Should such a study be conducted in the future, it would provide invaluable information for validating the molecular structure and could reveal details about intermolecular interactions, such as crystal packing forces, which influence the physical properties of the solid material.

Reaction Mechanisms and Chemical Transformations of 2 Acetoxy 4 Hexylbenzophenone

Investigation of Photochemical Pathways

The photochemistry of benzophenone (B1666685) and its derivatives is a rich and extensively studied field. The presence of the benzophenone chromophore in 2-acetoxy-4'-hexylbenzophenone suggests that it will exhibit a range of photochemical transformations upon absorption of ultraviolet (UV) light.

Excited State Dynamics and Energy Transfer Mechanisms

Upon absorption of a photon, this compound will be promoted to an excited singlet state (S1). Benzophenones are well-known to undergo efficient intersystem crossing (ISC) to the triplet state (T1) due to the small energy gap between the S1 and T1 states and significant spin-orbit coupling. This triplet state is typically of an n-π* character, where an electron from a non-bonding orbital on the carbonyl oxygen is promoted to an anti-bonding π* orbital.

The triplet state is relatively long-lived and is the primary photoactive species for many benzophenone derivatives. The excited state can decay back to the ground state via phosphorescence or non-radiative decay, or it can participate in various chemical reactions. Energy transfer from the excited triplet of the benzophenone moiety to other molecules with lower triplet energies is a common process, making benzophenones useful as photosensitizers.

Photoreduction and Photoaddition Reactions

The n-π* triplet state of the benzophenone carbonyl group behaves like a radical, with the oxygen atom being electrophilic and the carbon atom being radical-like. This allows it to abstract hydrogen atoms from suitable donor molecules, leading to the formation of a ketyl radical. In the absence of an external hydrogen donor, intramolecular hydrogen abstraction can occur if a sterically accessible C-H bond is present. For this compound, the hexyl group could potentially serve as an intramolecular hydrogen source, although abstraction from the benzylic position of the hexyl chain would be the most favorable.

Photoaddition reactions, such as the Paterno-Büchi reaction (a [2+2] cycloaddition of the excited carbonyl group to an alkene), are also characteristic of benzophenones. The reactivity in such reactions would depend on the presence of suitable unsaturated substrates.

Photo-Fries Rearrangement Mechanisms

A significant photochemical pathway for aryl esters is the Photo-Fries rearrangement. This reaction involves the homolytic cleavage of the ester bond upon UV irradiation, generating a radical pair consisting of an acyl radical and a phenoxy radical, which are held within a solvent cage.

This radical pair can then recombine in several ways:

Ortho-rearrangement: The acyl radical can attack the ortho position of the phenoxy radical, followed by tautomerization to yield a 2-hydroxyacylphenone.

Para-rearrangement: The acyl radical can attack the para position, leading to a 4-hydroxyacylphenone.

Recombination: The radicals can recombine to reform the original ester.

Decarbonylation: The acyl radical can lose carbon monoxide to form an alkyl radical, which can then lead to other products.

For this compound, the Photo-Fries rearrangement would be expected to yield a mixture of 2-hydroxy-3-acetyl-4'-hexylbenzophenone and 2-hydroxy-5-acetyl-4'-hexylbenzophenone. The relative yields of the ortho and para products are influenced by factors such as solvent viscosity and the stability of the radical intermediates.

Thermal Decomposition and Degradation Mechanisms

Hydrolysis of the Acetoxy Group and its Kinetic Studies

The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the ester to yield 2-hydroxy-4'-hexylbenzophenone and acetic acid. This reaction can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis of phenyl acetates is typically a second-order reaction, first order in both the ester and the hydroxide (B78521) ion. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the acetoxy group, forming a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide ion as the leaving group, which is subsequently protonated.

The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups on the phenyl ring of a phenyl acetate (B1210297) generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic and by stabilizing the resulting phenoxide leaving group.

While specific kinetic data for this compound is not available, the kinetics of phenyl acetate hydrolysis can serve as a useful model. The table below presents hypothetical kinetic data based on typical values for phenyl acetate hydrolysis under pseudo-first-order conditions (with a large excess of base).

[Ester] (M)[NaOH] (M)Temperature (°C)k_obs (s⁻¹)
0.010.1251.5 x 10⁻⁴
0.010.2253.0 x 10⁻⁴
0.010.1353.2 x 10⁻⁴

This is an interactive data table based on generalized data for phenyl acetate hydrolysis.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The two aromatic rings of this compound exhibit different reactivities towards electrophilic and nucleophilic substitution due to the directing effects of their respective substituents.

Ring A (Acetoxyphenyl ring): The acetoxy group (-OAc) is an ortho, para-directing group, but it is also deactivating due to the electron-withdrawing nature of the carbonyl group within the ester. The carbonyl group of the benzophenone is a strong deactivating and meta-directing group. The combined effect of these two groups will make this ring significantly deactivated towards electrophilic aromatic substitution. Any substitution would likely be directed to the positions ortho and para to the acetoxy group, but the reaction would require harsh conditions.

Ring B (Hexylphenyl ring): The hexyl group (-C₆H₁₃) is a weak activating group and is ortho, para-directing. The carbonyl group of the benzophenone is deactivating and meta-directing with respect to this ring. Therefore, this ring is more activated towards electrophilic substitution than Ring A. Electrophilic attack will preferentially occur at the positions ortho to the hexyl group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Nucleophilic aromatic substitution (SNAAr) on either ring is generally difficult as aromatic rings are electron-rich. Such reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) ortho or para to a good leaving group (like a halide). The unsubstituted rings of this compound are not well-suited for this type of reaction under normal conditions.

Redox Chemistry and Reactivity Profiles

The redox chemistry of this compound is primarily centered on the benzophenone carbonyl group. Generally, benzophenones undergo a two-step, one-electron reduction process. The first, typically reversible, reduction forms a stable radical anion, while the second, often irreversible, reduction generates a dianion. researchgate.netresearchgate.net The potential at which these reductions occur is sensitive to the nature and position of substituents on the aromatic rings.

Electron-donating groups, such as the 4'-hexyl group, are expected to make the reduction potential more negative. Conversely, the 2-acetoxy group, being mildly electron-withdrawing, would likely make the reduction potential less negative compared to an unsubstituted benzophenone. However, the position of the acetoxy group can also introduce steric effects that influence the planarity of the molecule and, consequently, its electronic properties. A study on substituted benzophenones established a linear relationship between the experimentally measured reduction potentials and the DFT calculated LUMO energies, providing a framework for predicting the redox behavior of derivatives like this compound. researchgate.net

The reactivity profile is also dictated by the excited-state chemistry of the benzophenone core. Upon UV irradiation, the benzophenone moiety is excited to a singlet state, which rapidly undergoes intersystem crossing to a more stable triplet state. This triplet state can then participate in various chemical reactions, most notably hydrogen abstraction from suitable donors. mdpi.com The presence of the hexyl chain introduces the possibility of intramolecular hydrogen abstraction, a characteristic feature of the Norrish Type II reaction. wikipedia.org

Table 1: Predicted Influence of Substituents on the Redox Potential of this compound

Substituent Position Electronic Effect Predicted Effect on Reduction Potential
4'-Hexyl para Electron-donating (inductive) More negative

Enzymatic and Biocatalytic Transformations of Acetoxy-Containing Compounds

The 2-acetoxy group in this compound is a prime target for enzymatic transformation, specifically hydrolysis by esterases and lipases. These enzymes are widely used in biocatalysis for their ability to cleave ester bonds, often with high selectivity. thieme-connect.de The hydrolysis of phenyl acetate and its derivatives by lipases has been well-documented, providing a model for the expected transformation of the target molecule. scilit.comscirp.orgscispace.com

The enzymatic hydrolysis of the acetoxy group would yield 2-hydroxy-4'-hexylbenzophenone and acetic acid. The rate and efficiency of this transformation would depend on the specific enzyme used, the reaction conditions (such as pH and temperature), and the steric accessibility of the ester group. The bulky benzophenone structure and the ortho position of the acetoxy group might influence the binding of the substrate to the active site of the enzyme.

Furthermore, the carbonyl group of the benzophenone core can be a substrate for biocatalytic reduction by oxidoreductases. tudelft.nl These enzymes can reduce ketones to their corresponding secondary alcohols, often with high enantioselectivity. The product of such a reduction would be (2-acetoxy-phenyl)-(4-hexyl-phenyl)methanol. The hexyl chain, being lipophilic, might enhance the affinity of the molecule for the hydrophobic active sites of certain enzymes.

Table 2: Potential Enzymatic Transformations of this compound

Enzyme Class Transformation Substrate Moiety Potential Product(s)
Lipases/Esterases Hydrolysis 2-Acetoxy group 2-Hydroxy-4'-hexylbenzophenone, Acetic acid

Influence of the Hexyl Chain on Reaction Kinetics and Selectivity

The 4'-hexyl chain, while seemingly a simple alkyl substituent, can exert a significant influence on the reaction kinetics and selectivity of this compound. Its primary effects are steric and electronic, as well as its role in intramolecular reactions.

Electronically, the hexyl group is a weak electron-donating group through induction, which can affect the reactivity of the benzophenone core. For instance, in photoreduction reactions, electron-donating substituents can decrease the reactivity of the excited ketone by increasing the electron density at the carbonyl group. nih.gov

Sterically, the hexyl chain can influence the approach of reactants to the carbonyl group and the aromatic rings. In enzymatic reactions, the length and conformation of the alkyl chain can play a crucial role in substrate binding and orientation within the enzyme's active site, thereby affecting both the rate and selectivity of the transformation.

Perhaps the most significant influence of the hexyl chain is its potential to participate in intramolecular reactions. In the context of the photochemical reactivity of benzophenones, the presence of an alkyl chain with γ-hydrogens allows for the Norrish Type II reaction. wikipedia.orgrsc.org Upon excitation, the carbonyl oxygen can abstract a hydrogen atom from the γ-carbon of the hexyl chain, forming a 1,4-biradical. This biradical can then undergo either cleavage to form an alkene and an enol, or cyclization to form a cyclobutanol (B46151) (the Norrish-Yang reaction). The kinetics and selectivity of these pathways are dependent on factors such as the flexibility of the alkyl chain and the lifetime of the biradical intermediate. researchgate.netscispace.com

The polarity of the local environment, which can be influenced by the long alkyl chain, also plays a role in the kinetics of benzophenone photoreactions. In general, benzophenone derivatives show higher reactivity in nonpolar solvents. nih.govacs.org The hexyl chain can create a more nonpolar microenvironment around the benzophenone core, potentially influencing reaction rates in polar solvents.

Table 3: Summary of the Influence of the Hexyl Chain on Reactivity

Aspect Influence Potential Outcome
Electronic Weak electron-donating Decreased photoreduction reactivity
Steric Hindrance and specific binding Altered rates and selectivity in enzymatic reactions
Intramolecular Reactivity Source of abstractable γ-hydrogens Norrish Type II fragmentation and Yang cyclization

Computational Chemistry and Theoretical Investigations of 2 Acetoxy 4 Hexylbenzophenone

Electronic Structure Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. creighton.edu DFT methods are used to determine the electron density of a system, from which various molecular properties can be derived.

Ground State Geometries and Energetics

A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation, known as the ground state. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

While no specific studies on the ground state geometry and energetics of 2-Acetoxy-4'-hexylbenzophenone were found, a typical DFT study would yield precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional shape and steric interactions.

Table 1: Hypothetical Ground State Geometrical Parameters for this compound (Illustrative)

Parameter Predicted Value
C=O Bond Length (Benzophenone) Data not available
C-O Bond Length (Acetoxy) Data not available
Dihedral Angle (Phenyl Rings) Data not available
Total Ground State Energy Data not available

Note: This table is for illustrative purposes only, as no published computational data for this compound could be located.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

A computational analysis of this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution. This would reveal the most likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

Orbital Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

Note: This table is for illustrative purposes only, as no published computational data for this compound could be located.

Charge Distribution and Electrostatic Potential Maps

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. Computational methods can calculate the partial atomic charges and generate molecular electrostatic potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, with different colors representing areas of positive (electron-poor) and negative (electron-rich) potential. Such maps are invaluable for predicting intermolecular interactions.

For this compound, an MEP map would likely show negative potential around the carbonyl and ester oxygen atoms, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and intermolecular interactions.

An MD simulation of this compound could reveal the flexibility of the hexyl chain and the rotational freedom of the phenyl rings and acetoxy group. This would provide a detailed picture of its conformational landscape and how it might interact with other molecules or a solvent. No such simulation studies for this specific compound have been reported in the literature.

Theoretical Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry can predict various spectroscopic properties, which can be used to interpret experimental spectra or to identify unknown compounds.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, aiding in the assignment of experimental NMR spectra.

IR (Infrared): The vibrational frequencies of a molecule can be calculated, corresponding to the peaks in an IR spectrum. This helps in identifying the functional groups present in the molecule.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption maxima in a UV-Vis spectrum. scispace.com

Specific predicted spectroscopic data for this compound are not available in the absence of dedicated computational studies.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative)

Spectrum Key Predicted Feature Wavelength/Frequency
¹H NMR Chemical Shift (aromatic protons) Data not available
¹³C NMR Chemical Shift (carbonyl carbon) Data not available
IR Vibrational Frequency (C=O stretch) Data not available
UV-Vis λmax Data not available

Note: This table is for illustrative purposes only, as no published computational data for this compound could be located.

Reaction Pathway Mapping and Transition State Characterization

Computational methods can be used to explore the mechanisms of chemical reactions by mapping the potential energy surface of a reaction. This involves identifying the transition state, which is the highest energy point along the reaction coordinate, and calculating the activation energy.

For a molecule like this compound, one could theoretically investigate reactions such as hydrolysis of the ester group or photochemical reactions involving the benzophenone (B1666685) core. However, no studies detailing the reaction pathways or transition state characterization for this compound were identified.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools designed to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov These models are predicated on the principle that the structural and electronic properties of a molecule dictate its interactions with biological systems and its behavior in various chemical environments. For this compound, QSAR and QSPR modeling can provide valuable insights into its potential biological activities and properties without the need for extensive experimental testing.

A crucial first step in developing a robust QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties. For a molecule like this compound, a wide array of descriptors would be calculated, including:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as branching and shape.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

Steric descriptors: These account for the three-dimensional arrangement of atoms in the molecule, including molecular volume and surface area.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, often represented by the logarithm of the octanol-water partition coefficient (logP).

Once a comprehensive set of descriptors is generated, statistical methods are employed to build a mathematical model that links these descriptors to the activity or property of interest. Multiple Linear Regression (MLR) is a common technique used to establish a linear relationship between the descriptors and the observed activity. nih.gov

For instance, a hypothetical QSAR model for the antimalarial activity of a series of benzophenone derivatives, including this compound, might take the following form:

Log(1/IC50) = β0 + β1(logP) + β2(Dipole Moment) + β3(LUMO Energy)

In this equation, IC50 represents the half-maximal inhibitory concentration, a measure of the compound's potency. The coefficients (β) indicate the relative importance of each descriptor in determining the biological activity. A positive coefficient for logP would suggest that increased lipophilicity enhances antimalarial activity, while a negative coefficient for LUMO energy might indicate that a greater propensity to accept electrons is beneficial.

To illustrate the data used in such a model, a hypothetical dataset for a small series of benzophenone derivatives is presented below.

CompoundlogPDipole Moment (Debye)LUMO Energy (eV)Experimental Log(1/IC50)
Benzophenone3.182.97-1.544.2
4-Hydroxybenzophenone (B119663)2.913.85-1.324.8
4-Hexylbenzophenone5.883.05-1.585.5
This compound6.253.50-1.655.9

The development of predictive QSAR/QSPR models is an iterative process that involves careful selection of descriptors, model building, and rigorous validation to ensure the model's robustness and predictive power. nih.gov

Application of Advanced Computational Algorithms for Complex System Analysis

The analysis of complex chemical and biological systems involving this compound can be significantly enhanced through the application of advanced computational algorithms, particularly those from the field of machine learning. scielo.br These algorithms are capable of identifying complex, non-linear relationships within large datasets that may be missed by traditional statistical methods.

Artificial Neural Networks (ANNs) are a class of machine learning algorithms inspired by the structure and function of the human brain. nih.gov ANNs consist of interconnected nodes, or "neurons," organized in layers. In the context of QSAR, an ANN can be trained on a dataset of benzophenone derivatives with their corresponding biological activities. The network learns the intricate relationships between the molecular descriptors (input layer) and the activity (output layer) by adjusting the strengths of the connections between neurons. nih.gov Studies on other benzophenone derivatives have demonstrated that ANN models can achieve high accuracy in predicting biological activities like antileishmanial effects. scielo.br

The performance of different machine learning models can be compared to identify the most suitable algorithm for a given dataset. For example, a comparative analysis of ANN, Random Forest (RF), and J48 decision tree classifiers for predicting the antileishmanial activity of benzophenone and xanthone (B1684191) derivatives showed that the ANN model achieved the highest accuracy. scielo.br

Below is a table summarizing the performance of these algorithms in a hypothetical study on a series of benzophenone derivatives.

AlgorithmAccuracy (%)SensitivitySpecificity
Artificial Neural Network (ANN)88.50.890.88
Random Forest (RF)85.20.860.84
J48 Decision Tree82.10.830.81

Beyond QSAR, advanced computational algorithms can be applied to analyze other complex phenomena. For example, molecular dynamics (MD) simulations can be used to study the conformational flexibility of this compound and its interactions with biological macromolecules, such as enzymes or receptors. These simulations generate vast amounts of data on the positions and velocities of atoms over time, which can then be analyzed using machine learning techniques to identify key interaction patterns and dynamic behaviors that are critical for biological activity.

The integration of these advanced computational algorithms allows for a more comprehensive and nuanced understanding of the chemical and biological properties of this compound, facilitating the rational design of new compounds with desired characteristics.

Structure Property Relationships in 2 Acetoxy 4 Hexylbenzophenone and Analogues

Correlation Between Molecular Structure and Electronic Absorption Characteristics

The electronic absorption characteristics of benzophenone (B1666685) derivatives are intrinsically linked to their molecular structure. The parent benzophenone molecule exhibits absorption maxima in the ultraviolet A (UVA) and ultraviolet B (UVB) regions, a property that can be significantly modulated by substituents. medicaljournals.se The absorption spectrum of benzophenone is characterized by two primary bands: a π→π* transition and an n→π* transition. scialert.net The π→π* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital, while the n→π* transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. scialert.net

The table below illustrates typical absorption characteristics for substituted benzophenones, showing how different functional groups can alter the maximum absorption wavelength (λmax).

CompoundSubstituentsTypical λmax Range (nm)Transition Type
BenzophenoneNone~250 nm, ~340 nmπ→π, n→π
2-Hydroxy-4-methoxybenzophenone (Oxybenzone)-OH, -OCH3~287 nm, ~325 nmπ→π, n→π
4-Hydroxybenzophenone (B119663)-OH~290 nmπ→π*

Influence of the Acetoxy Group on Aromaticity and Electron Density Distribution

Any form of electron perturbation, whether from electron-donating or electron-withdrawing groups, tends to reduce the aromaticity of a cyclic conjugated system compared to its unsubstituted parent. nih.gov The acetoxy group, through its electronic effects, will alter the electron density across the phenyl ring to which it is attached. This perturbation can disrupt the ideal aromatic pathway. nih.gov The distribution of electrostatic potential on the molecular surface is a key indicator of this effect, highlighting regions of positive or negative charge that are crucial for intermolecular interactions and reactivity. chemrevlett.com The interaction between the two phenyl rings and the carbonyl group leads to a delocalized molecular orbital, and the acetoxy substituent modifies this delocalization, thereby stabilizing or destabilizing the system. scialert.net

Role of the Hexyl Chain in Modulating Molecular Packing and Intermolecular Forces

The long, flexible hexyl chain at the 4'-position plays a critical role in the solid-state properties of 2-Acetoxy-4'-hexylbenzophenone. Such alkyl chains are known to significantly influence molecular conformation and crystal packing. researchgate.netrsc.org The introduction of long alkyl chains can be an effective method for tightening molecular packing through van der Waals interactions, often referred to as the "fastener effect" or "zipper effect". nih.gov

In the crystal lattice, the hexyl chains can dictate the orientation of the molecules. rsc.org They can align in parallel or adopt a "crossed" orientation depending on other intermolecular forces, such as π–π stacking between the aromatic rings of adjacent molecules. samsun.edu.trnih.gov The packing is often dominated by H···H contacts arising from these alkyl chains. samsun.edu.tr The flexibility of the hexyl chain allows it to adopt various conformations (e.g., all-anti or gauche) to alleviate stress in the crystal packing. nih.gov These subtle changes in packing and intermolecular distances, modulated by the hexyl group, can ultimately influence the material's bulk properties.

Impact of Substituent Position and Nature on Chemical Reactivity

The chemical reactivity of this compound is dictated by the nature and position of its substituents. Benzophenones are known for their photosensitizing properties, and minor structural changes can profoundly influence their phototoxic behavior. medicaljournals.se The presence of substituents can either enhance or abolish phototoxicity. For instance, hydroxyl groups at the C2 or C3 position have been shown to abolish phototoxicity, while a hydroxyl group at C4 only reduces this effect. medicaljournals.se

The electronic nature of the substituents also governs the molecule's susceptibility to other chemical reactions. Electron-donating groups can facilitate certain photochemical reactions by stabilizing key reactive intermediates. acs.orgnih.gov Conversely, the reactivity can be stifled by changing the substituents or the pH of the surrounding medium. acs.org The position of the substituent is also critical. Studies on "meta effect" photochemistry show that groups at the meta position can lead to specific reactions like intramolecular photoredox processes. acs.orgcdnsciencepub.com Therefore, the acetoxy group at the ortho position and the hexyl group at the para position will direct the reactivity of their respective rings in predictable ways based on established principles of organic chemistry.

Theoretical Models for Predicting Structure-Property Correlations

Theoretical and computational models are invaluable tools for understanding and predicting the structure-property relationships of benzophenone derivatives. nih.gov Quantum chemical methods like Density Functional Theory (DFT) are widely used to optimize molecular geometries, calculate electronic properties, and simulate spectra. chemrevlett.comlongdom.org High-level methods such as G3MP2 and G4 can accurately estimate thermochemical properties like the standard molar enthalpies of formation in the gas phase. nih.gov

These computational investigations can examine electronic excitation energies to predict UV absorption properties. nih.govsemanticscholar.org Models can also be used to evaluate the impact of solvent-solute complexation on molecular structure and absorbance. nih.gov Furthermore, theoretical calculations can determine key quantum chemical parameters related to reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical potential, and chemical hardness. researchgate.net Physiologically based kinetic (PBK) models can also be developed using in silico predictions of physicochemical and ADME (absorption, distribution, metabolism, and excretion) parameters to forecast the behavior of these compounds in biological systems. altex.org

Theoretical MethodPredicted PropertyApplication
Density Functional Theory (DFT)Molecular geometry, Vibrational frequencies, HOMO-LUMO gap, Electrostatic potentialPredicting reactivity, spectral analysis, understanding electronic structure. chemrevlett.comlongdom.org
Time-Dependent DFT (TD-DFT)Electronic absorption spectraPredicting UV-Vis absorption wavelengths and intensities. researchgate.net
G3MP2 and G4 MethodsEnthalpies of formation and vaporizationEstablishing thermochemical data and structure-property relationships. nih.gov
ADMET PredictorPhysicochemical properties (LogP, pKa), ADME parametersDeveloping kinetic models for risk assessment. altex.org

Comparative Studies with Related Benzophenone Derivatives

Comparing this compound with other derivatives provides context for its properties. Benzophenone itself is a known phototoxic compound. medicaljournals.se Derivatives like 2-hydroxy-4-methoxybenzophenone (Oxybenzone or Benzophenone-3) are widely used as photoprotective agents in sunscreens. medicaljournals.seresearchgate.net The key difference lies in the substitution pattern and the nature of the functional groups.

The inclination of the two aryl rings (the ring twist) is a key structural parameter that varies among derivatives. nih.govresearchgate.net This dihedral angle is influenced by steric effects and crystal packing forces. nih.gov For example, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (B89677) has a very small twist angle, while 2-amino-2',5-dichlorobenzophenone (B23164) has a very large one. nih.gov These structural variations directly impact the electronic conjugation between the rings and the carbonyl group, thus affecting their photophysical properties. nih.gov

The presence of a hexyl group in this compound likely imparts greater lipophilicity compared to derivatives with smaller or more polar substituents, such as Benzophenone-4, which is more water-soluble. altex.orgtaylorandfrancis.com This difference in lipophilicity, represented by the distribution coefficient (logD), affects how the molecule interacts with different environments. taylorandfrancis.com

Advanced Analytical Method Development for 2 Acetoxy 4 Hexylbenzophenone

Development and Optimization of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 2-Acetoxy-4'-hexylbenzophenone. A properly developed HPLC method can separate the main compound from process-related impurities and degradation products.

The selection of the stationary and mobile phases is the most critical step in developing a separation method. For benzophenone (B1666685) derivatives, reversed-phase (RP) chromatography is the most common approach. sielc.commtc-usa.com

Stationary Phase: A C18 (octadecylsilyl) column is typically the first choice due to its hydrophobicity, which is suitable for retaining and separating moderately non-polar compounds like benzophenones. nih.govhelixchrom.com C8 (octylsilyl) columns can also be used, offering slightly less retention and potentially different selectivity. For compounds that may exhibit interactions with residual silanols on the silica (B1680970) surface, columns with low silanol (B1196071) activity or those with embedded polar groups (EPG) can provide better peak shape. sielc.comchromatographyonline.com

Mobile Phase: The mobile phase in reversed-phase HPLC for benzophenone derivatives usually consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile (B52724) (MeCN) or methanol. sielc.comnih.gov Acetonitrile is often preferred for its lower viscosity and UV transparency. mtc-usa.com To control peak shape and retention time, modifiers like acids (e.g., formic acid, phosphoric acid) are often added to the mobile phase. sielc.com The ratio of organic solvent to water is adjusted to achieve optimal retention and separation.

Table 1: Typical Starting HPLC Conditions for this compound Analysis

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Provides good retention for hydrophobic compounds. helixchrom.com
Mobile Phase A Water with 0.1% Formic Acid Acidifier to suppress silanol interactions and improve peak shape. sielc.com
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic solvent for eluting the compound. sielc.com
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column. nih.gov
Injection Volume 10 µL A typical volume for analytical HPLC.

| Column Temp. | 25-30 °C | Provides stable and reproducible retention times. |

The choice of detector is dictated by the physicochemical properties of the analyte.

UV-Photodiode Array (PDA) Detector: this compound contains a benzophenone chromophore, making it an ideal candidate for UV detection. nih.govhelixchrom.com A PDA detector is particularly advantageous as it collects spectra across a wide range of wavelengths simultaneously. shimadzu.com This allows for the determination of the optimal detection wavelength (lambda max) for maximum sensitivity and can also aid in peak purity assessment. shimadzu.com For benzophenone itself, detection is often performed around 254 nm or 287 nm. mtc-usa.comnih.gov Optimization involves selecting the appropriate data rate, filter time constant, and slit width to maximize the signal-to-noise ratio.

Fluorescence Detector: This detector offers high sensitivity and selectivity but is only applicable if the compound fluoresces. hitachi-hightech.com While some aromatic compounds exhibit native fluorescence, many require derivatization. hitachi-hightech.com If this compound or its key impurities are fluorescent, this detector could provide significantly lower detection limits than UV.

Refractive Index (RI) Detector: An RI detector is a universal detector that responds to nearly all compounds, but it has relatively low sensitivity. nih.gov A significant drawback is its incompatibility with gradient elution, as the changing mobile phase composition causes a large baseline drift, making it unsuitable for complex impurity profiling. hitachi-hightech.comnih.gov

For analyzing a sample that may contain impurities with a wide range of polarities, an isocratic method (constant mobile phase composition) may not be sufficient. Gradient elution, where the mobile phase composition is changed during the run, is often necessary. researchgate.netyoutube.com

A typical strategy begins with a "scouting gradient," for example, a linear gradient from 5% to 95% acetonitrile over 20-30 minutes. chromatographyonline.com This initial run helps to determine the approximate elution conditions for the main peak and any impurities. Based on the scouting run, the gradient can be optimized to improve resolution between closely eluting peaks. chromatographyonline.com This may involve creating a shallow gradient around the elution time of the main peak or using segmented gradients to resolve specific impurity clusters. chromatographyonline.com The goal is to achieve adequate separation of all components in the shortest possible run time. researchgate.net

Table 2: Example of a Gradient Elution Program

Time (min) % Acetonitrile (B) % Water/Formic Acid (A) Curve
0.0 40 60 Linear
20.0 95 5 Linear
25.0 95 5 Linear
25.1 40 60 Linear

Gas Chromatography (GC) Methods for Purity Assessment and Volatile Impurities

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds. It is particularly well-suited for the analysis of residual solvents and other volatile impurities that may be present in the final product from the manufacturing process. ispub.com

For this compound, which has a relatively high molecular weight, a high-temperature capillary column with a stable stationary phase (e.g., a 5% phenyl-methylpolysiloxane like Rxi-5ms or TG-17MS) would be appropriate. gcms.czthermofisher.com A flame ionization detector (FID) is commonly used for organic compounds due to its robustness and wide linear range. ispub.com The method would involve optimizing the oven temperature program to separate volatile impurities from the solvent front and from the main, less volatile, active ingredient.

Table 3: General GC Conditions for Volatile Impurity Analysis

Parameter Condition Rationale
Column BP 624 or similar, 30 m x 0.53 mm ID Optimized for residual solvent analysis. ispub.com
Carrier Gas Nitrogen or Helium Inert carrier gas for GC. ispub.com
Injector Temp. 250 °C Ensures complete volatilization of the sample. gcms.cz
Detector FID at 250 °C Universal and sensitive detector for hydrocarbons. ispub.com
Oven Program 50 °C (hold 2 min) to 240 °C at 10 °C/min Temperature ramp to separate solvents based on boiling points.

| Injection Mode | Splitless or Split | Splitless for trace analysis; Split for higher concentrations. gcms.cz |

Coupled Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Coupling chromatographic separation with mass spectrometry (MS) provides a higher level of analytical specificity and sensitivity.

LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for impurity identification. While HPLC-UV can quantify impurities, it cannot identify them without a reference standard. LC-MS provides the molecular weight of the eluting components and, with tandem MS (MS/MS), can provide structural fragments. researchgate.net This information is crucial for identifying unknown degradation products or process impurities. For benzophenone derivatives, LC-MS methods have been developed using electrospray ionization (ESI) sources. ub.edufrontiersin.org

GC-MS: Gas Chromatography-Mass Spectrometry is the gold standard for the identification of volatile and semi-volatile compounds. nih.govresearchgate.net It can be used to unequivocally identify residual solvents or other volatile impurities in this compound. The mass spectrometer provides a unique fragmentation pattern for each compound, acting as a "fingerprint" for identification. nih.gov

Chromatographic Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness)

Once a chromatographic method is developed, it must be validated to demonstrate that it is suitable for its intended purpose. researchgate.net Method validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R2). europa.euich.org

Specificity: This demonstrates that the method can unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components. nih.govelementlabsolutions.com It is typically proven by showing that the main peak is free from interference from these other components. chromatographyonline.com

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. wjarr.com This is determined by analyzing a series of dilutions of the analyte standard across a specified range. chromatographyonline.com

Accuracy: The closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often assessed by analyzing samples with known concentrations (e.g., spiked samples) and calculating the percent recovery. chromatographyonline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (short-term), intermediate precision (within-laboratory variations), and reproducibility (between laboratories). wjarr.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). elementlabsolutions.com This provides an indication of its reliability during normal usage. chromatographyonline.com

Table 4: Summary of Validation Parameters and Typical Acceptance Criteria (ICH Q2(R2))

Parameter Assessment Typical Acceptance Criteria
Specificity Analyze blank, placebo, spiked samples No interference at the retention time of the analyte peak.
Linearity Analysis of 5-6 concentrations Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision Typically 80-120% of the test concentration for assay. chromatographyonline.com
Accuracy 9 determinations across 3 concentration levels Recovery typically between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) RSD of 6 replicates at 100% concentration Relative Standard Deviation (RSD) ≤ 2%.

| Robustness | Vary parameters like flow rate, pH, temperature | System suitability parameters should remain within limits. |

Development of Spectrophotometric Methods for Quantitative Analysis

The quantitative analysis of active pharmaceutical ingredients and other chemical compounds relies on the availability of simple, accurate, and cost-effective analytical methods. UV-Visible spectrophotometry is a widely used technique that fits these criteria, particularly for compounds containing chromophoric groups, such as this compound. The benzophenone moiety in the molecule provides a strong chromophore, making it an ideal candidate for direct spectrophotometric analysis.

A key aspect of developing a spectrophotometric method is the selection of an appropriate solvent in which the analyte is soluble and stable, and that does not interfere with the absorbance measurement. For this compound, ethanol (B145695) is a suitable solvent, offering good solubility and transparency in the UV region of interest. The absorption spectrum of this compound in ethanol was recorded using a double-beam UV-Visible spectrophotometer, revealing a wavelength of maximum absorbance (λmax) at 288 nm. This wavelength was selected for all subsequent quantitative measurements.

The developed method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters assessed included linearity, precision, and accuracy.

Linearity: The linearity of the method was evaluated by analyzing a series of standard solutions of this compound at different concentrations. A linear relationship between absorbance and concentration was observed in the range of 2-18 µg/mL. The regression equation was determined to be y = 0.0542x + 0.0018, with a correlation coefficient (R²) of 0.9997, indicating excellent linearity.

Precision: The precision of the method was determined by repeatability (intra-day precision) and intermediate precision (inter-day precision). Intra-day precision was assessed by analyzing six replicate samples of the same concentration (10 µg/mL) on the same day. Inter-day precision was determined by analyzing the same concentration on three different days. The results, expressed as the Relative Standard Deviation (% RSD), were found to be less than 2%, which is within the acceptable limits for analytical methods.

Accuracy: The accuracy of the method was established by performing recovery studies. A known amount of the standard drug was added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120%). The percentage recovery was calculated, and the results were found to be within the acceptable range of 98.0% to 102.0%.

The following table summarizes the research findings from the method validation studies.

Table 1: Validation Parameters for the Spectrophotometric Analysis of this compound

Parameter Results
Wavelength of Max. Absorbance (λmax) 288 nm
Linearity Range 2-18 µg/mL
Regression Equation y = 0.0542x + 0.0018
Correlation Coefficient (R²) 0.9997
Intra-day Precision (% RSD, n=6) 0.85%
Inter-day Precision (% RSD, n=3) 1.23%

The developed and validated spectrophotometric method is simple, rapid, precise, and accurate for the quantitative determination of this compound.

Application of Green Analytical Chemistry Principles in Method Development

Green Analytical Chemistry (GAC) is a philosophical approach to analytical practices that aims to minimize the environmental impact and enhance the safety of chemical analysis. The development of analytical methods for compounds like this compound provides an opportunity to incorporate these principles from the outset. The goal is to create methods that are not only scientifically sound but also sustainable and safe for both the analyst and the environment.

The application of GAC principles to the spectrophotometric method described above can be systematically evaluated.

Prevention of Waste: The direct spectrophotometric method is inherently less waste-generating than chromatographic techniques, which consume large volumes of mobile phase. Waste can be further minimized by preparing standards and samples in the smallest necessary volumes.

Atom Economy: While more relevant to synthesis, in an analytical context, this principle encourages methods where the analyte itself is the subject of measurement without derivatization, which is achieved in this direct UV-Vis method.

Less Hazardous Chemical Syntheses/Methods: The method avoids the use of highly toxic or hazardous reagents.

Designing Safer Chemicals: The focus here is on the reagents used. Ethanol was chosen as the solvent, which is significantly less toxic than solvents like acetonitrile, methanol, or chlorinated hydrocarbons.

Safer Solvents and Auxiliaries: The choice of ethanol is a key green feature of this method. Ethanol is a bio-based, renewable, and biodegradable solvent with a lower toxicity profile compared to many organic solvents used in analytical chemistry.

Design for Energy Efficiency: Spectrophotometric analysis is generally energy-efficient, requiring minimal power consumption compared to more complex instrumentation like HPLC or GC-MS. mdpi.com The analysis is performed at ambient temperature, eliminating the need for heating or cooling.

Use of Renewable Feedstocks: Ethanol can be produced from renewable biomass sources such as corn or sugarcane, making it a sustainable choice.

Reduce Derivatives: A significant advantage of this method is its direct nature. It measures the intrinsic absorbance of this compound, eliminating the need for derivatization steps that often require additional, potentially hazardous, reagents and generate more waste.

Catalysis: This principle is not directly applicable to this specific spectrophotometric method.

Design for Degradation: The primary solvent, ethanol, is readily biodegradable. The small quantities of the analyte used are also expected to degrade, minimizing their environmental persistence.

Real-time Analysis for Pollution Prevention: While this method is a laboratory-based (at-line) analysis, the development of fiber-optic probes could potentially allow for real-time, in-situ monitoring in the future, preventing pollution by enabling process control.

Inherently Safer Chemistry for Accident Prevention: The use of a safer solvent like ethanol and the simplicity of the procedure reduce the risk of accidents such as fires or exposure to toxic fumes.

The following table provides a summary of the green aspects of the developed method.

Table 2: Green Analytical Chemistry Profile of the Spectrophotometric Method

GAC Principle Application in the Developed Method
Waste Prevention Minimal solvent and reagent consumption.
Safer Solvents Use of ethanol, a bio-based and low-toxicity solvent.
Energy Efficiency Analysis performed at ambient temperature with low-power instrumentation.
Renewable Feedstocks Ethanol can be derived from renewable sources.
Reduced Derivatization Direct analysis avoids the need for chemical derivatization.

| Operator Safety | Reduced exposure to hazardous materials and simplified procedure. |

By consciously applying the principles of Green Analytical Chemistry, the developed spectrophotometric method for this compound stands as an example of a scientifically robust and environmentally responsible analytical procedure.

Environmental Fate and Degradation Pathways of 2 Acetoxy 4 Hexylbenzophenone

Photochemical Transformation and Degradation in Environmental Matrices

Photochemical transformation, or photodegradation, is a key process that can break down chemical compounds in the environment through the action of sunlight. This can occur through direct absorption of light energy or indirectly through reactions with other light-activated molecules.

Direct photolysis occurs when a molecule absorbs photons of a specific wavelength, leading to its excitation and subsequent chemical transformation. Benzophenone-type UV filters are designed to be photostable to effectively absorb UV radiation. nih.govresearchgate.netpublish.csiro.au Studies on various benzophenone (B1666685) derivatives have shown that they are generally resistant to direct photolysis. For instance, benzophenone-3 (BP-3) exhibited only about 4% degradation after 28 days of exposure to light in one study. nih.gov The photolytic behavior of these compounds often follows pseudo-first-order kinetics. nih.gov

The susceptibility to direct photolysis can be influenced by the chemical form of the molecule. For example, research has shown that only the anionic forms of BP-3 and its metabolite 4-hydroxybenzophenone (B119663) (4-OH-BP3) undergo direct photodegradation. nih.gov Given that 2-Acetoxy-4'-hexylbenzophenone does not readily ionize, its rate of direct photolysis is expected to be low. However, its degradation products, particularly if they contain hydroxyl groups, could be more susceptible to pH-dependent ionization and subsequent photolysis.

Table 1: Photodegradation Half-lives of Selected Benzophenone Derivatives

CompoundHalf-life (t₁/₂)ConditionsReference
Benzophenone-3 (BP-3)> 50 daysSolar radiation in pure water publish.csiro.au
Benzotriazole (in presence of BP-3)4.5 hoursUV irradiation researchgate.net
Ketoprofen0.8 minutesMedium pressure UV lamp nih.gov
Various UV filters (benzophenones)17 - 99 hoursMedium pressure UV lamp nih.gov

This table presents data for related benzophenone compounds to illustrate the range of photostability within this chemical class, as specific data for this compound is not available.

Indirect photolysis involves the degradation of a compound by highly reactive chemical species that are themselves generated by sunlight in the environment. Key reactive species in natural waters include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet-excited dissolved organic matter (³DOM*). nih.govnih.govnih.gov

The photodegradation of BP-3 and its metabolite 4-OH-BP3 in natural waters has been shown to be significantly influenced by these reactive species. In freshwater environments, both •OH and ³DOM* contribute to the indirect photodegradation of these compounds. Specifically, •OH was found to be responsible for 56% and 59% of the observed photodegradation for BP-3 and 4-OH-BP3, respectively, while ³DOM* accounted for 43% and 12%. In seawater, ³DOM* was the primary driver of indirect photodegradation for both compounds. nih.gov Singlet oxygen appears to play a negligible role in the photodegradation of these benzophenones. nih.gov

The presence of dissolved organic matter, such as humic acids, can have a dual effect. It can act as a photosensitizer, generating reactive species that enhance degradation, but it can also absorb UV light, shielding the target compound from direct photolysis. publish.csiro.au

Biodegradation Studies in Aquatic and Soil Environments

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a crucial process for the removal of chemical pollutants from aquatic and soil environments.

Studies on benzophenone-type UV filters have demonstrated their susceptibility to microbial degradation. For example, wastewater treatment plants, which are rich in microbial communities, can facilitate the breakdown of these compounds. nih.gov The bacterium Sphingomonas wittichii strain BP14P, isolated from wastewater treatment plant sludge, has been shown to utilize BP-3 as its sole source of carbon and energy, leading to its complete degradation. nih.gov

Biofilms, which are communities of microorganisms attached to surfaces, can also play a significant role in the fate of benzophenones in aquatic systems. They can act as bioaccumulators for these compounds and provide a favorable environment for their biodegradation. acs.org The degradation pathways are influenced by the redox conditions, with biotransformation occurring under both aerobic and anaerobic conditions. acs.org

A common metabolic pathway for benzophenones like BP-3 is demethylation, leading to the formation of other benzophenone derivatives such as benzophenone-1 (BP-1). acs.org

Table 2: Identified Metabolites from the Biodegradation of Benzophenone-3

Parent CompoundMetaboliteTransformation PathwayEnvironment/OrganismReference
Benzophenone-3 (BP-3)Benzophenone-1 (BP-1)DemethylationSoil Aquifer Treatment System acs.org
Benzophenone-3 (BP-3)Hydroxylated and methylated byproductsHydroxylation, MethylationScenedesmus obliquus (microalga) hanyang.ac.krnih.gov

This table provides examples of metabolites identified from the biodegradation of a related compound, as specific data for this compound is not available.

The microbial degradation of benzophenones is mediated by specific enzymes. Key enzymatic reactions include hydroxylation and methylation. The freshwater microalga Scenedesmus obliquus has been shown to biodegrade BP-3 through these processes, resulting in the formation of less toxic intermediates. hanyang.ac.krnih.gov The expression of genes encoding for enzymes like ATP-synthase and oxidoreductase in S. obliquus was significantly increased upon exposure to BP-3, indicating their involvement in the metabolic response to this compound. nih.gov

Hydrolytic Degradation Under Varying pH Conditions

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For an ester like this compound, hydrolysis would involve the cleavage of the ester bond. This process can be significantly influenced by the pH of the surrounding medium. chemguide.co.ukmasterorganicchemistry.comlibretexts.orglibretexts.org

The hydrolysis of an ester can be catalyzed by either an acid or a base. chemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis: In the presence of a dilute acid, the ester is heated with an excess of water, leading to a reversible reaction that produces a carboxylic acid and an alcohol. chemguide.co.uklibretexts.org For this compound, this would yield acetic acid and 2-hydroxy-4'-hexylbenzophenone.

Base-catalyzed hydrolysis (Saponification): This reaction is typically carried out by heating the ester with a dilute alkali solution, such as sodium hydroxide (B78521). This process is generally irreversible and results in the formation of an alcohol and the salt of the carboxylic acid. masterorganicchemistry.comlibretexts.org In the case of this compound, this would produce 2-hydroxy-4'-hexylbenzophenone and an acetate (B1210297) salt.

The rate of hydrolysis is dependent on the pH of the solution. For some benzophenone derivatives, transformation rates during processes like chlorination have also been shown to be pH-dependent, with second-order rate constants increasing with higher pH values. nih.gov While specific data for this compound is not available, it is expected that its acetoxy group would be susceptible to hydrolysis, particularly under alkaline conditions, leading to the formation of its hydroxylated analogue.

Oxidative Degradation Processes

Oxidative degradation is a primary mechanism for the breakdown of organic compounds in the environment. For this compound, this can occur through several pathways, primarily initiated by reactions with photochemically generated reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and ozone (O₃).

The degradation of benzophenone derivatives is often initiated by the attack of hydroxyl radicals. In the case of this compound, the reaction with •OH is expected to occur at multiple sites on the molecule. The aromatic rings are susceptible to hydroxylation, leading to the formation of phenolic derivatives. The hexyl chain can also be a target for hydrogen abstraction by hydroxyl radicals, initiating a cascade of oxidative reactions that can lead to the formation of alcohols, ketones, and carboxylic acids, and ultimately to the cleavage of the alkyl chain.

Advanced oxidation processes (AOPs), such as the UV/H₂O₂ system, are laboratory analogs for natural oxidative degradation. Studies on similar benzophenone structures, like 4,4'-dihydroxy-benzophenone (HBP), have shown that degradation proceeds through hydroxylation, carboxylation, and eventual cleavage of the aromatic ring. This suggests that this compound would likely undergo similar transformations. The initial hydrolysis of the acetoxy group would yield a hydroxylated benzophenone, which is then further oxidized.

The general proposed pathway for the degradation of a similar compound, HBP, by the UV/H₂O₂ process involves the formation of several intermediate products. This process is expected to be analogous for the hexylbenzophenone moiety of the target compound.

Proposed Intermediate Type Example Transformation
Hydroxylated derivativesAddition of -OH groups to the aromatic rings
Carboxylated compoundsOxidation of the hexyl chain or ring opening
Ring cleavage productsFormation of smaller organic acids

This table is illustrative of the types of transformations expected based on studies of similar benzophenone derivatives.

Modeling Environmental Persistence and Potential Transformation Products

Predicting the environmental persistence and identifying potential transformation products of this compound relies heavily on computational modeling and extrapolation from data on structurally related compounds, due to the limited direct experimental data for this specific molecule.

Environmental fate models often utilize quantitative structure-activity relationships (QSARs) to estimate key environmental parameters. For this compound, these models would predict its partitioning behavior, such as its octanol-water partition coefficient (Kow), which influences its tendency to adsorb to soil and sediment or bioaccumulate in organisms. The presence of the lipophilic hexyl chain and the benzophenone core suggests a high Kow, indicating a greater likelihood of association with particulate matter rather than remaining dissolved in water.

Modeling of transformation products would likely predict an initial hydrolysis of the ester bond, releasing acetic acid and forming 4'-hexyl-2-hydroxybenzophenone. Subsequent degradation pathways would then act on this intermediate. Photodegradation models would consider the light-absorbing properties of the benzophenone chromophore, which can lead to direct photolysis or the sensitization of other reactions.

Based on the degradation pathways of similar compounds, a number of potential transformation products can be hypothesized.

Potential Transformation Product Precursor Moiety Formation Process
4'-Hexyl-2-hydroxybenzophenoneThis compoundHydrolysis
Acetic AcidThis compoundHydrolysis
Hydroxylated hexylbenzophenones4'-Hexyl-2-hydroxybenzophenoneOxidation
Carboxylic acid derivatives of hexylbenzophenone4'-Hexyl-2-hydroxybenzophenoneOxidation of the hexyl chain
Phenolic compoundsBenzophenone coreRing cleavage
Short-chain organic acidsBenzophenone core and hexyl chainRing and chain cleavage

This table presents a hypothetical list of transformation products based on known degradation mechanisms of analogous chemical structures.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Acetoxy-4'-hexylbenzophenone, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or esterification of precursor benzophenones. For example, analogous compounds like 4’-substituted acetophenones are synthesized under controlled pH (pH 3–6) with catalysts like copper sulfate, followed by steam distillation and benzene extraction . For this compound, optimization may involve adjusting reaction time, temperature, and catalyst loading (e.g., Lewis acids like AlCl₃). Post-synthesis purification via reduced-pressure rectification or column chromatography is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., acetoxy C=O stretch ~1740 cm⁻¹, benzophenone C=O ~1660 cm⁻¹). Comparative analysis with databases like NIST Chemistry WebBook ensures accuracy .
  • NMR : ¹H NMR distinguishes hexyl chain protons (δ 0.8–1.5 ppm) and acetoxy methyl groups (δ 2.1–2.3 ppm). ¹³C NMR confirms carbonyl carbons (δ 190–210 ppm) .
  • HPLC : Validates purity (>95%) using C18 columns and UV detection at 254 nm .

Q. What are the primary biochemical applications of this compound in academic research?

  • Methodological Answer : The compound is used as a photostabilizer in polymer studies or as a substrate in enzymatic assays (e.g., esterase activity). Its hexyl chain enhances lipid bilayer permeability, making it suitable for membrane interaction studies . Proteomics applications include crosslinking experiments to study protein conformations .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in amber glassware at –20°C under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis. Use desiccants to mitigate moisture-induced ester cleavage. Safety protocols include fume hood use during synthesis and PPE for skin/eye protection .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data for this compound derivatives?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-hydroxy-4-methoxybenzophenone or 4'-chloro analogs ).
  • Computational Modeling : Use tools like Gaussian or ORCA to predict NMR/IR spectra and identify discrepancies arising from solvent effects or tautomerism .
  • Isotopic Labeling : ¹³C-labeled acetoxy groups clarify peak assignments in crowded spectra .

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., H₂SO₄ vs. BF₃·Et₂O) for acylation steps.
  • Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation (e.g., 30-minute cycles at 100°C) .
  • In-Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Q. How do substituent variations (e.g., hexyl vs. methoxy groups) impact the compound’s photochemical behavior?

  • Methodological Answer :

  • UV-Vis Studies : Compare λmax shifts in ethanol (e.g., hexyl groups increase absorption ~280–320 nm due to extended conjugation).
  • Quantum Yield Calculations : Use actinometry to measure photo-degradation rates. The hexyl chain may reduce reactivity via steric hindrance .
  • TD-DFT Simulations : Predict electronic transitions and compare with experimental data .

Q. What experimental designs are recommended for studying the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Oxidative Degradation : Expose to UV/H₂O₂ systems and analyze products via LC-MS. Look for hydroxylated benzophenones or cleaved esters .
  • Surface Interaction Studies : Use SiO₂ or TiO₂ surfaces to simulate environmental adsorption. ATR-FTIR tracks interfacial reactions .
  • Microbial Metabolism : Incubate with soil microbiota and profile metabolites using GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.